molecular formula C9H16N2O2 B13817636 N-(1-acetylpiperidin-3-yl)acetamide

N-(1-acetylpiperidin-3-yl)acetamide

Cat. No.: B13817636
M. Wt: 184.24 g/mol
InChI Key: NAXQFKWEKYPJQI-UHFFFAOYSA-N
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Description

N-(1-Acetylpiperidin-3-yl)acetamide is a piperidine-derived acetamide characterized by an acetyl group at the 1-position of the piperidine ring and an acetamide moiety at the 3-position. Piperidine-based acetamides are widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and receptor-targeting effects . The acetyl and acetamide substituents may influence solubility, metabolic stability, and intermolecular interactions, as seen in related compounds .

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

N-(1-acetylpiperidin-3-yl)acetamide

InChI

InChI=1S/C9H16N2O2/c1-7(12)10-9-4-3-5-11(6-9)8(2)13/h9H,3-6H2,1-2H3,(H,10,12)

InChI Key

NAXQFKWEKYPJQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCCN(C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylpiperidin-3-yl)acetamide typically involves the acylation of piperidine derivatives. One common method is the reaction of 3-piperidone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylpiperidin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-acetylpiperidin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-acetylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamides

Compound Name Core Structure Substituents/Functional Groups Key Properties/Activities Reference
N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide Piperidine Ethyl group (1-position), hydroxyimino-acetamide Synthesized via two methods (68–72% yield)
N-(4-Methoxyphenyl)-2-(quinazoline-sulfonyl)acetamide Arylacetamide 4-Methoxyphenyl, quinazoline-sulfonyl Potent anticancer activity (HCT-1, MCF-7)
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide Trichloro-acetamide 3-Chlorophenyl, trichloromethyl Altered crystal geometry due to meta-substitution
N-(4-Bromophenyl)-pyridazinone-acetamide Pyridazinone-acetamide 4-Bromophenyl, pyridazinone FPR2 agonist (calcium mobilization)
N-[4-(2-Formylpyrrol-1-yl)butyl]acetamide Pyrrole-alkylacetamide Formylpyrrole, butyl linker Antitumor/antioxidant (fungal origin)

Key Observations :

  • Piperidine Derivatives: The ethyl and acetyl groups in piperidine-based analogs (e.g., ) enhance synthetic versatility, with yields >65% .
  • Arylacetamides : Methoxy or halogen substituents on phenyl rings (e.g., 4-methoxyphenyl in ) correlate with enhanced anticancer activity, likely due to improved membrane permeability .
  • Trichloro-Acetamides : Meta-substitution with electron-withdrawing groups (e.g., Cl, CH₃) significantly alters crystal packing and lattice parameters, as seen in .

Pharmacological Activities

  • Anticancer Activity : N-(4-Methoxyphenyl)-2-(quinazoline-sulfonyl)acetamide derivatives () exhibit IC₅₀ values <10 µM against HCT-1 and MCF-7 cells, attributed to sulfonyl-quinazoline interactions with DNA or kinases .
  • Receptor Agonism: Pyridazinone-acetamides () act as FPR2 agonists, inducing chemotaxis in human neutrophils via calcium signaling pathways .

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